Molecular Property Differentiation: Hydrogen Bond Donor/Acceptor Profile Versus N-Benzyl Analog
The target compound possesses 2 hydrogen bond donors (both on the benzimidazole NH groups) and 6 hydrogen bond acceptors (benzotriazinone carbonyl, triazine nitrogens, amide carbonyl, benzimidazole nitrogens), compared to N-benzyl-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide which has 0 hydrogen bond donors and 5 hydrogen bond acceptors . This difference in HBD count (Δ = 2) is pharmacologically meaningful for target engagement and membrane permeability prediction. The additional HBD capacity of the benzimidazole moiety may enhance affinity for targets requiring bidirectional hydrogen bonding, at the potential cost of reduced passive membrane permeability per Lipinski's rule-of-five analysis [1].
| Evidence Dimension | Hydrogen bond donor count |
|---|---|
| Target Compound Data | 2 HBD (benzimidazole NH ×2) |
| Comparator Or Baseline | N-benzyl-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide: 0 HBD |
| Quantified Difference | Δ = +2 HBD |
| Conditions | Calculated from chemical structure; molecular formulas C19H18N6O2 (target) vs. C18H18N4O2 (comparator) |
Why This Matters
HBD count directly impacts oral bioavailability prediction and target binding mode; users requiring bidirectional hydrogen bonding at the target site should select the benzimidazole-containing compound, while those optimizing for CNS penetration may prefer the zero-HBD analog.
- [1] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. (Establishes the rule-of-five framework linking HBD count to oral bioavailability.) View Source
